ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Description
Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate is an imidazole-based small molecule featuring a carbamoyl group at the 4-position and an ethyl ester at the 5-position of the imidazole ring. The 4-methylphenyl substituent on the carbamoyl moiety distinguishes it from simpler phenyl derivatives.
Properties
IUPAC Name |
ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)12-11(15-8-16-12)13(18)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZFLAXCYHWLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329768 | |
| Record name | ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662534 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313519-82-3 | |
| Record name | ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl ester group: This step involves esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst.
Attachment of the 4-methylphenylcarbamoyl group: This can be done through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acidic Hydrolysis | Reflux in HCl (6M) | HCl, H₂O, heat | 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
| Basic Hydrolysis | NaOH (2M), ethanol/water, reflux | NaOH, H₂O, ethanol | Sodium salt of 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
Key Findings :
-
Acidic hydrolysis produces the free carboxylic acid, while basic conditions yield the sodium carboxylate .
-
The carbamoyl group remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong acids.
Substitution Reactions
The ester group participates in nucleophilic acyl substitution, enabling functional group interconversion.
| Reaction Type | Nucleophile | Conditions | Reagents | Product |
|---|---|---|---|---|
| Amide Formation | Ammonia | Room temperature, THF | NH₃, triethylamine | 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxamide |
| Alcoholysis | Methanol | Reflux, acid catalysis | MeOH, H₂SO₄ | Methyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate |
Key Findings :
-
Reactions with ammonia or primary amines generate amides, retaining the carbamoyl functionality.
-
Methanolysis under acidic conditions produces methyl ester derivatives.
Reduction Reactions
Reduction of the ester group yields primary alcohols, while the imidazole ring remains intact.
| Reaction Type | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Ester Reduction | LiAlH₄ | Anhydrous THF, 0°C→RT | 5-(hydroxymethyl)-4-[(4-methylphenyl)carbamoyl]-1H-imidazole |
Key Findings :
-
Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to a primary alcohol without affecting the carbamoyl group.
Oxidation Reactions
The methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong conditions.
| Reaction Type | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Methyl Oxidation | KMnO₄ | H₂SO₄, heat | 4-[(4-carboxyphenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
Key Findings :
-
Oxidation with KMnO₄ converts the 4-methylphenyl group to a 4-carboxyphenyl substituent, enhancing hydrophilicity.
Carbamoyl Group Reactivity
The carbamoyl group exhibits limited reactivity under standard conditions but can degrade under extreme hydrolysis.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Carbamoyl Hydrolysis | Concentrated HCl, 100°C | HCl, heat | 1H-imidazole-5-carboxylic acid + 4-methylaniline |
Key Findings :
-
Prolonged heating with concentrated HCl cleaves the carbamoyl bond, releasing 4-methylaniline and imidazole carboxylic acid.
Critical Analysis
-
Ester Reactivity : The ethyl ester group is the most reactive site, enabling versatile transformations. Its hydrolysis and substitution are pivotal for generating bioactive derivatives .
-
Stability Considerations : The carbamoyl group resists mild hydrolysis but degrades under harsh acidic conditions, limiting its utility in prolonged reactions.
-
Synthetic Utility : Oxidation of the methyl group expands applications in agrochemicals, where increased polarity improves bioavailability.
This compound’s modular reactivity positions it as a valuable intermediate in medicinal and materials chemistry.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate has demonstrated notable antimicrobial properties. Studies indicate that it exhibits efficacy against a range of bacterial strains, making it a candidate for the development of new antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
2. Anticancer Properties
Recent research highlights the compound's potential in oncology. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Caspase activation |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
Agrochemical Applications
1. Fungicidal Activity
this compound has been investigated for its fungicidal properties. It acts by inhibiting fungal cell membrane synthesis, which is crucial for fungal growth and reproduction.
Case Study:
In agricultural trials, this compound was tested against Fusarium oxysporum, a common plant pathogen. The results indicated a 75% reduction in fungal biomass when applied at a concentration of 200 ppm, demonstrating its potential as an effective fungicide .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. Its derivatives are also being explored for enhanced bioactivity and selectivity.
Data Table: Synthetic Routes
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Amide formation from carboxylic acid | 85 | Coupling reaction |
| Cyclization to form imidazole | 70 | Heating under acidic conditions |
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. Imidazole derivatives are known to interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following table summarizes critical differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₄H₁₅N₃O₃.
Key Observations:
- Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to the unsubstituted phenyl analog (logP ~1.8 vs.
- Bioisosteric Replacements: Replacing the carbamoyl group with an amino group (as in ) eliminates hydrogen-bonding capacity, which may reduce target affinity but increase metabolic stability.
- Ring Modifications: Benzoimidazole derivatives (e.g., ) exhibit extended aromatic systems, likely altering π-π stacking interactions with biological targets compared to monocyclic imidazoles.
Physicochemical Properties
- Solubility : The carbamoyl group enhances water solubility via hydrogen bonding, but the 4-methylphenyl moiety counteracts this by increasing hydrophobicity. This balance is critical for bioavailability.
- Stability : Ethyl esters (common in ) are prone to hydrolysis under acidic or basic conditions, whereas amides (e.g., carbamoyl groups) are more stable.
Biological Activity
Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H14N4O3
- Molecular Weight : 250.26 g/mol
- CAS Number : 21190-16-9
Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as antiviral agents. The mechanisms often involve the inhibition of viral replication through various pathways:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown efficacy in inhibiting enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .
- Selectivity and Efficacy : In vitro studies have demonstrated that certain imidazole derivatives exhibit selective toxicity against viral cells with minimal cytotoxicity to host cells. For instance, compounds with similar structures have reported EC50 values in the micromolar range against various viruses, indicating their potential as therapeutic agents .
Anticancer Activity
The anticancer properties of imidazole derivatives are also noteworthy:
- Cell Proliferation Inhibition : this compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. Studies indicate that related compounds can induce apoptosis in cancer cells through various signaling pathways .
- Mechanism of Action : The biological activity is often attributed to the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. For instance, compounds have been shown to affect the expression of proteins involved in these processes, leading to reduced viability of cancer cells .
Study 1: Antiviral Efficacy
A study by Manvar et al. demonstrated that imidazole-based compounds significantly inhibited the replication of Hepatitis C virus (HCV) with an IC50 value as low as 6.7 μM, showcasing their potential as antiviral agents .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Ribavirin | 1.3 | High |
Study 2: Anticancer Activity
In another investigation, derivatives similar to this compound were tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 14.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 19.1 | Cell cycle arrest |
Q & A
Q. What synthetic routes are commonly employed to synthesize ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate, and how is purity validated?
Methodological Answer:
- Synthesis : A multi-step approach is typical. For analogous imidazole derivatives, condensation of aryl isocyanides with amine intermediates (e.g., 4-methylaniline) is a key step, followed by cyclization using reagents like sodium azide or carbodiimides . The ester group is often introduced via alkylation of the carboxylic acid precursor with ethyl halides .
- Purity Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, with δ 1.2–1.4 ppm (triplet, ethyl group) and aromatic proton signals in NMR being critical markers .
Q. How can researchers address solubility limitations of this compound in aqueous assay buffers?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility while minimizing cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions via ester hydrolysis or amide formation, guided by computational solubility predictions .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Control Experiments : Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinity independently of cellular assays .
- Computational Validation : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to assess conformational stability under varying pH or ionic conditions, which may explain assay discrepancies .
Q. How can reaction fundamentals and reactor design optimize the scalability of this compound’s synthesis?
Methodological Answer:
- Reactor Design : Use continuous-flow reactors to enhance yield in cyclization steps, minimizing side reactions (e.g., hydrolysis of the ethyl ester) .
- Process Control : Implement in-line Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation and adjust reaction parameters dynamically .
Q. What methodologies ensure stability during long-term storage for sensitive imidazole derivatives?
Methodological Answer:
- Storage Conditions : Store lyophilized samples at –80°C under inert gas (argon) to prevent hydrolysis or oxidation. For solutions, use stabilizers like ascorbic acid (0.1% w/v) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) paired with HPLC-MS identify degradation pathways (e.g., ester hydrolysis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- Cross-Validation : Repeat measurements using deuterated solvents (e.g., DMSO-d6) to rule out solvent artifacts in NMR. For MS, employ high-resolution instruments (HRMS) to distinguish isobaric impurities .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in spectral assignments .
Methodological Framework Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
